molecular formula C6H10O3 B049892 Ethyl (2R,3R)-2,3-epoxybutyrate CAS No. 118712-09-7

Ethyl (2R,3R)-2,3-epoxybutyrate

Cat. No.: B049892
CAS No.: 118712-09-7
M. Wt: 130.14 g/mol
InChI Key: VYXHEFOZRVPJRK-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R,3R)-2,3-epoxybutyrate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

Ethyl (2R,3R)-2,3-epoxybutyrate serves as an important intermediate in the synthesis of various organic compounds. Its epoxide group allows for ring-opening reactions that can lead to the formation of more complex molecules. For instance, it can be used to synthesize chiral compounds essential for pharmaceuticals and agrochemicals.

2. Production of Chiral Compounds

The compound is utilized in the production of optically active esters, which are crucial in the development of pharmaceuticals. A notable process involves reacting this compound with thiols in the presence of Lewis acids like scandium trifluoromethanesulfonate to yield high-purity chiral 2-hydroxybutyric esters . This method highlights its utility in producing compounds with specific optical properties necessary for drug development.

Biological Activities

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. This property makes it a candidate for further investigation as a potential antimicrobial agent or preservative in pharmaceutical formulations.

2. Precursor for Bioactive Compounds

The compound's unique stereochemistry may influence its interaction with biological targets such as enzymes or receptors. Research into similar compounds has shown potential therapeutic effects, indicating that this compound could serve as a precursor for synthesizing bioactive compounds.

Industrial Applications

1. Flavoring Agent

Due to its fruity aroma, this compound is also used in the food industry as a flavoring agent. Its pleasant scent makes it suitable for various culinary applications.

2. Solvent Properties

In addition to its role as an intermediate and flavoring agent, this compound can act as a solvent in chemical reactions due to its polar nature and ability to dissolve a wide range of substances.

Case Studies

Case Study 1: Pharmaceutical Development

A study focused on synthesizing chiral 2-hydroxybutyric esters from this compound showed promising results in achieving high optical yields necessary for pharmaceutical applications. The use of scandium trifluoromethanesulfonate as a catalyst was key to enhancing reaction efficiency .

Case Study 2: Antimicrobial Research

Research investigating the antimicrobial properties of this compound found that it inhibited the growth of certain bacteria effectively. This finding suggests its potential use in developing new antimicrobial agents.

Properties

IUPAC Name

ethyl (2R,3R)-3-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHEFOZRVPJRK-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922762
Record name Ethyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118712-09-7, 19780-35-9
Record name Ethyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-epoxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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